molecular formula C19H12Na2O8 B084557 Flavodate disodium CAS No. 13358-62-8

Flavodate disodium

Cat. No. B084557
CAS RN: 13358-62-8
M. Wt: 414.3 g/mol
InChI Key: NZWVXAWPZJOYKP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Flavodate disodium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is a derivative of flavonoids, which are natural compounds found in plants and have been shown to possess various health benefits. Flavonoids have been extensively studied for their antioxidant and anti-inflammatory properties, and flavodate disodium is no exception.

Mechanism of Action

The mechanism of action of flavodate disodium is not fully understood. However, it is believed that it exerts its effects by scavenging free radicals and reducing oxidative stress. Additionally, flavodate disodium has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Flavodate disodium has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic effects. Additionally, flavodate disodium has been shown to have anti-cancer properties, making it a promising candidate for cancer research.

Advantages and Limitations for Lab Experiments

One of the major advantages of using flavodate disodium in lab experiments is its relatively low cost and easy synthesis method. Additionally, flavodate disodium has been shown to possess various health benefits, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using flavodate disodium in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on flavodate disodium. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of flavodate disodium and its potential therapeutic effects. Finally, more research is needed to investigate the potential side effects of flavodate disodium and its safety for use in humans.
Conclusion:
In conclusion, flavodate disodium is a promising compound with potential applications in various scientific research areas. Its antioxidant and anti-inflammatory properties, as well as its potential anti-cancer properties, make it a promising candidate for future research. However, more research is needed to fully understand its mechanism of action and potential therapeutic effects.

Synthesis Methods

Flavodate disodium can be synthesized using a simple chemical reaction between sodium hydroxide and flavonoids. The reaction results in the formation of a yellow-colored powder, which is the flavodate disodium. The synthesis process is relatively straightforward and can be easily reproduced in a laboratory setting.

Scientific Research Applications

Flavodate disodium has been extensively studied for its potential applications in various scientific research areas. It has been shown to possess antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Additionally, flavodate disodium has been shown to have anti-cancer properties, making it a promising candidate for cancer research.

properties

CAS RN

13358-62-8

Product Name

Flavodate disodium

Molecular Formula

C19H12Na2O8

Molecular Weight

414.3 g/mol

IUPAC Name

disodium;2-[5-(carboxylatomethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate

InChI

InChI=1S/C19H14O8.2Na/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24;;/h1-8H,9-10H2,(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

NZWVXAWPZJOYKP-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+]

Other CAS RN

13358-62-8

Related CAS

37470-13-6 (Parent)

synonyms

2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone
2-phenyl-gamma-benzopyrone-5,7-dioxyacetate
flavodic acid
flavodic acid sodium salt
flavodic acid, disodium salt
Intercyton
Pericel

Origin of Product

United States

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